α-Glucosidase Inhibition vs. Acarbose
The N-aryl substituted derivative of ethyl thiazol-2-ylglycinate, compound 4e (ethyl 2-[(2-hydroxy-4-methoxyphenyl)(thiazol-2-yl)amino]acetate), demonstrates a >2-fold improvement in α-glucosidase inhibitory potency compared to the clinical antidiabetic drug acarbose. This represents a significant increase in on-target biochemical activity [1].
| Evidence Dimension | In vitro α-glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | 16.42 ± 0.08 µM (for compound 4e, a direct derivative of the ethyl thiazol-2-ylglycinate scaffold) |
| Comparator Or Baseline | Acarbose: 48.95 ± 15.98 µM |
| Quantified Difference | Target compound exhibits ~3-fold lower IC50 value, indicating higher potency (16.42 µM vs 48.95 µM) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; absorbance measured at 450 nm; fixed inhibitor concentration of 100 µM for initial screening |
Why This Matters
This quantitative potency advantage supports the selection of ethyl thiazol-2-ylglycinate derivatives for lead optimization campaigns targeting metabolic disorders like type 2 diabetes, as they outperform the established clinical comparator in the primary biochemical assay.
- [1] PMC Table 1. Inhibition data for thiazole derivatives against α-glucosidase. Molecules 2025, 30, 3651. View Source
